2-(シクロペンチルアミノ)エタン-1-オール

概要

説明

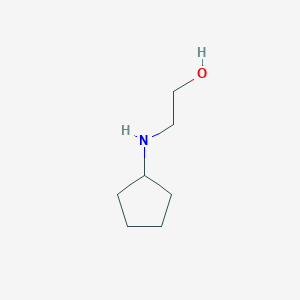

2-(Cyclopentylamino)ethan-1-ol is an organic compound with the molecular formula C7H15NO and a molecular weight of 129.2 g/mol It is characterized by the presence of a cyclopentylamino group attached to an ethan-1-ol backbone

科学的研究の応用

2-(Cyclopentylamino)ethan-1-ol has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme interactions and protein modifications.

Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopentylamino)ethan-1-ol can be achieved through several methods. One common synthetic route involves the reaction of monoethanolamine with cyclopentanone in the presence of acetic acid in methanol at room temperature. This is followed by reduction with sodium tetrahydroborate in methanol at temperatures ranging from 0 to 20°C . The yield of this reaction is approximately 49%.

Industrial Production Methods

Industrial production methods for 2-(Cyclopentylamino)ethan-1-ol typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques.

化学反応の分析

Types of Reactions

2-(Cyclopentylamino)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced further to form amines.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

Oxidation: Cyclopentanone derivatives.

Reduction: Cyclopentylamine derivatives.

Substitution: Various substituted ethan-1-ol derivatives.

作用機序

The mechanism of action of 2-(Cyclopentylamino)ethan-1-ol involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

類似化合物との比較

Similar Compounds

- 2-(Cyclopentylamino)ethanol

- Cyclopentylglycinol

- N-cyclopentyl-N-(2-hydroxyethyl)amine

Uniqueness

2-(Cyclopentylamino)ethan-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclopentylamino group provides a unique steric and electronic environment, making it a valuable compound for various applications .

生物活性

2-(Cyclopentylamino)ethan-1-ol, also known as cyclopentylaminoethanol, is an organic compound with the molecular formula C7H15NO. This compound features a cyclopentyl group attached to an ethan-1-ol backbone, making it a secondary amine and an alcohol. Its unique structural characteristics contribute to its potential biological activities, particularly in drug development and biochemical research.

- Molecular Formula : C7H15NO

- Molecular Weight : 129.20 g/mol

- Structural Features : Contains a cyclopentyl group and an amino alcohol structure, which influences its solubility and reactivity.

Biological Activity Overview

Research indicates that 2-(Cyclopentylamino)ethan-1-ol exhibits significant biological activity, particularly as a potential inhibitor of phosphodiesterase (PDE) enzymes. These enzymes play critical roles in cellular signaling pathways by regulating levels of cyclic nucleotides, which are vital for various physiological processes including inflammation and neurotransmission.

While specific mechanisms of action for 2-(Cyclopentylamino)ethan-1-ol have not been fully elucidated, its interaction with PDE enzymes suggests it may modulate cyclic nucleotide levels. This modulation can influence numerous cellular responses, potentially impacting conditions such as mood disorders and inflammatory diseases.

Inhibitory Effects on Enzymes

Studies have shown that 2-(Cyclopentylamino)ethan-1-ol may inhibit histone deacetylases (HDACs) and fatty acid amide hydrolases (FAAHs). These enzymes are involved in various biological processes, including gene expression regulation and lipid metabolism, respectively.

Interaction with Neurotransmitter Systems

Preliminary studies suggest that compounds with similar structures often interact with serotonin receptors. This interaction indicates potential applications in treating mood disorders, although further research is needed to clarify these effects.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2-(Cyclopentylamino)ethan-1-ol, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-(Cyclohexylamino)ethan-1-ol | C8H17NO | Larger cycloalkane ring; potential different biological activity. |

| 2-(Cyclooctylamino)ethan-1-ol | C10H21NO | Extended carbon chain; may exhibit different pharmacokinetics. |

| 2-(Aminomethyl)cyclopentan-1-ol | C7H15NO | Similar backbone but differs in functional groups; varied reactivity. |

These comparisons highlight the distinctive profile of 2-(Cyclopentylamino)ethan-1-ol within its class of compounds.

Potential Applications

The biological activities of 2-(Cyclopentylamino)ethan-1-ol suggest several potential applications:

- Drug Development : It may serve as a lead compound for developing new treatments targeting neurological disorders or inflammatory conditions.

- Biochemical Research : Its role in proteomics and enzyme inhibition makes it valuable for academic research, particularly in studying cellular signaling pathways.

特性

IUPAC Name |

2-(cyclopentylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c9-6-5-8-7-3-1-2-4-7/h7-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWEWXGZAFBYSSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10557151 | |

| Record name | 2-(Cyclopentylamino)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10557151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2842-39-9 | |

| Record name | 2-(Cyclopentylamino)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2842-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Cyclopentylamino)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10557151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。